

BAM15: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

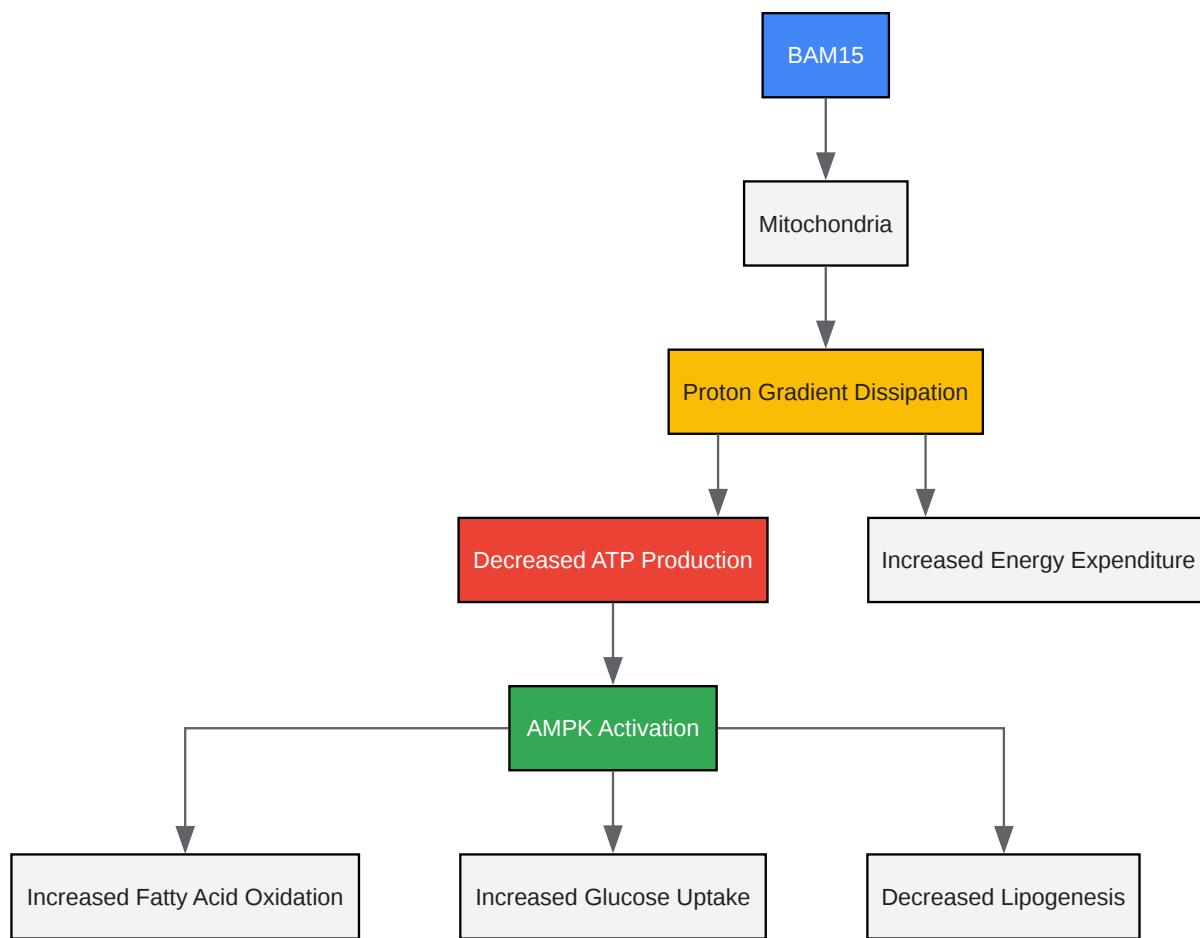
Compound of Interest

Compound Name: **BAM 15**

Cat. No.: **B1667726**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals


Foreword: The rising prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), presents a significant global health challenge.^[1] Mitochondrial dysfunction is increasingly recognized as a key pathophysiological driver of these conditions. This has spurred interest in therapeutic strategies that target mitochondria to improve metabolic homeostasis. BAM15, a novel small molecule mitochondrial uncoupler, has emerged as a promising therapeutic agent with a distinct mechanism of action and a favorable preclinical safety profile.^{[2][3]} This technical guide provides a comprehensive overview of BAM15, including its core mechanism, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

BAM15 is a potent and selective mitochondrial protonophore uncoupler.^{[2][3]} It functions by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a compensatory increase in the rate of electron transport chain activity and oxygen consumption to maintain the proton-motive force. The net effect is an increase in cellular respiration and energy expenditure, with the excess energy dissipated as heat.

Unlike first-generation mitochondrial uncouplers such as 2,4-dinitrophenol (DNP), BAM15 exhibits a wider therapeutic window and a more favorable safety profile. It does not significantly affect the plasma membrane potential and shows lower cytotoxicity. A key downstream effector of BAM15's action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The reduction in cellular ATP levels by BAM15 leads to an increase in the AMP:ATP ratio, which allosterically activates AMPK. Activated AMPK, in turn, phosphorylates downstream targets to promote catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes that consume ATP, like lipogenesis.

Signaling Pathway of BAM15-Mediated Metabolic Regulation

[Click to download full resolution via product page](#)

Caption: BAM15 dissipates the mitochondrial proton gradient, leading to AMPK activation and metabolic benefits.

Quantitative Preclinical Data

In Vitro Potency and Pharmacokinetics

BAM15 demonstrates potent mitochondrial uncoupling activity in various cell lines and has favorable pharmacokinetic properties in preclinical models.

Parameter	Value	Species/Cell Line	Reference
EC50 (Mitochondrial Respiration)	1.4 μ M	C2C12 myotubes	
EC50 (Mitochondrial Respiration)	270 nM	L6 myoblast mitochondria	
IC50 (Vasorelaxation)	Comparable to CCCP and niclosamide	Rat mesenteric arteries	
IC50 (Cell Viability)	27.07 μ M	Vero cells	
Oral Bioavailability	67%	C57BL/6J mice	
Peak Plasma Concentration (Cmax)	8.2 μ M (10 mg/kg p.o.)	C57BL/6J mice	
Time to Peak Concentration (Tmax)	0.25 hours (10 mg/kg i.p.)	Mice	
Half-life (t _{1/2})	1.7 hours (p.o.)	C57BL/6J mice	

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

BAM15 treatment in mice fed a high-fat diet demonstrates significant effects on body weight, adiposity, and glucose metabolism.

Parameter	Control (High-Fat Diet)	BAM15 (0.1% w/w in HFD)	% Change vs. Control	Reference
Body Weight Gain (g) after 3 weeks	~4g	~ -1g (Weight loss)	-	
Fat Mass Gain after 8 days	~2g	No significant gain	Prevents fat mass gain	
Fasting Blood Glucose (mg/dL)	~150	~125	~17% decrease	
Fasting Plasma Insulin (ng/mL)	~4.0	~1.5	~62.5% decrease	
Glucose Tolerance (AUC during IPGTT)	Increased	Significantly Improved	Improved glucose clearance	
Energy Expenditure (kcal/hr/kg ^{0.75})	~12.5 (dark phase)	~14.5 (dark phase)	~16% increase	
Respiratory Exchange Ratio (RER)	~0.86 (dark phase)	~0.82 (dark phase)	Lower RER indicates increased fat oxidation	
Liver Triglycerides	Doubled vs. chow	Corrected to chow levels	~50% decrease vs. HFD control	
Plasma Triglycerides	Elevated	29% decrease	29% decrease	
Food Intake	No significant difference	No significant difference	-	
Body Temperature	No significant difference	No significant difference	-	

In Vivo Efficacy in a db/db Mouse Model of Type 2 Diabetes

BAM15 treatment in genetically diabetic db/db mice shows robust improvements in glycemic control and reduction of hepatic steatosis.

Parameter	Control (db/db)	BAM15 (0.2% w/w in chow)	% Change vs. Control	Reference
Fasting Blood Glucose	Severely elevated	Normalized to lean control levels	Significant decrease	
Glucose Tolerance (AUC during GTT)	Severely impaired	Normalized to lean control levels	Significant improvement	
Liver Triglycerides	Significantly elevated	Significantly decreased	Significant reduction	
Serum Triglycerides	Significantly elevated	Significantly decreased	Significant reduction	
Body Weight	Increased	Decreased	Reduction	

Detailed Experimental Protocols

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

Experimental Workflow for a Typical In Vivo DIO Study

[Click to download full resolution via product page](#)

Caption: Workflow for assessing BAM15 efficacy in a diet-induced obesity mouse model.

Protocol:

- Animal Model: Male C57BL/6J mice, 10 weeks of age.
- Diet-Induced Obesity: Mice are fed a high-fat diet (HFD), typically 60% kcal from fat, for 10 weeks to induce obesity and insulin resistance.
- Treatment Groups: Mice are randomized into a control group (continued HFD) and a treatment group (HFD supplemented with 0.1% w/w BAM15).
- Drug Administration: BAM15 is admixed into the HFD. Food and water are provided ad libitum.
- Monitoring: Body weight and food intake are recorded daily or weekly.
- Glucose and Insulin Tolerance Tests (GTT/ITT):
 - GTT: After a 6-hour fast, mice are intraperitoneally (i.p.) injected with glucose (2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
 - ITT: After a 4-hour fast, mice are i.p. injected with insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
- Metabolic Cage Analysis: Mice are housed individually in metabolic cages for 24-48 hours to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and locomotor activity.
- Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and blood and tissues (liver, adipose tissue, skeletal muscle) are collected for biochemical assays, gene expression analysis, and histology.

Mitochondrial Respiration Assay in Intact Cells

Protocol:

- Cell Culture: C2C12 myoblasts are seeded in a Seahorse XF cell culture microplate and differentiated into myotubes.

- Assay Medium: Prior to the assay, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO₂ incubator for 1 hour.
- Mitochondrial Stress Test: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR). The assay involves the sequential injection of:
 - BAM15 (or vehicle control): To measure the uncoupled respiration.
 - Oligomycin (e.g., 1 μ M): An ATP synthase inhibitor, to determine ATP-linked respiration.
 - FCCP (e.g., 1 μ M): A potent uncoupler, to determine maximal respiration.
 - Rotenone/Antimycin A (e.g., 0.5 μ M each): Complex I and III inhibitors, to determine non-mitochondrial respiration.
- Data Analysis: The OCR values are used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Glucose Uptake Assay in C2C12 Myotubes

Protocol:

- Cell Culture and Treatment: C2C12 myotubes are treated with BAM15 (e.g., 20 μ M) or vehicle for 16 hours.
- Serum Starvation: Cells are serum-starved for 4 hours prior to the assay.
- Glucose Uptake:
 - Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), in the presence or absence of insulin (e.g., 100 nM) for 30 minutes.
 - The uptake is stopped by washing the cells with ice-cold PBS.
- Quantification: The fluorescence intensity of the cell lysate is measured using a plate reader to quantify glucose uptake.

Western Blot Analysis of AMPK Signaling

Protocol:

- Cell Lysis and Protein Quantification: C2C12 myotubes treated with BAM15 are lysed, and the protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Protein Transfer: Equal amounts of protein (10-25 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting:
 - The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
 - The membrane is incubated with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK overnight at 4°C.
 - After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry. The ratio of phosphorylated AMPK to total AMPK is calculated.

Safety and Tolerability

Preclinical studies have demonstrated that BAM15 has a favorable safety profile. In mice, BAM15 treatment did not lead to significant changes in body temperature, a common adverse effect of other mitochondrial uncouplers. Furthermore, no signs of tissue damage were observed in key organs such as the liver, heart, and kidneys, as assessed by histological analysis and plasma biomarkers. Chronic administration of BAM15 did not adversely affect food intake or lean body mass.

Future Directions

While the preclinical data for BAM15 are highly promising, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Long-term safety and efficacy studies: To assess the chronic effects of BAM15 treatment.
- Pharmacokinetic and pharmacodynamic studies in larger animal models: To better predict its behavior in humans.
- Clinical trials: To evaluate the safety, tolerability, and efficacy of BAM15 in patients with metabolic diseases.
- Exploration of therapeutic potential in other diseases: The mechanism of BAM15 suggests it may have applications in other conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and certain cancers.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of BAM15 is currently limited to preclinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BAM15-mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAM15: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667726#bam-15-as-a-therapeutic-agent-for-metabolic-diseases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com